molecular formula C9H10BrClFN B6187140 1-(2-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride CAS No. 2639425-74-2

1-(2-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B6187140
CAS No.: 2639425-74-2
M. Wt: 266.5
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Description

1-(2-Bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C9H10BrClFN It is a cyclopropane derivative that contains both bromine and fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by halogenation and amination steps. One common method involves the following steps:

    Cyclopropanation: The precursor, such as styrene, undergoes cyclopropanation using a reagent like diazomethane or a metal-catalyzed reaction to form the cyclopropane ring.

    Halogenation: The cyclopropane derivative is then subjected to bromination and fluorination reactions to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.

    Amination: The halogenated cyclopropane is then reacted with an amine source, such as ammonia or an amine derivative, to introduce the amine group.

    Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide (for halogen exchange) or organolithium compounds (for nucleophilic substitution) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Substitution Products: Depending on the substituents introduced, various substituted cyclopropane derivatives can be formed.

    Oxidation Products: Imines or nitriles can be formed from the oxidation of the amine group.

    Reduction Products: Secondary or tertiary amines can be formed from the reduction of the primary amine group.

Scientific Research Applications

1-(2-Bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules with potential pharmaceutical or agrochemical applications.

    Biology: The compound can be used in the study of enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential as a therapeutic agent for various diseases, including neurological disorders, is ongoing.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.

Comparison with Similar Compounds

  • 1-(3-bromo-4-fluorophenyl)cyclopropan-1-amine hydrochloride
  • 2-(3-fluorophenyl)cyclopropan-1-amine hydrochloride
  • 1-(2-bromo-4-fluorophenyl)cyclopropan-1-amine hydrochloride

Comparison: 1-(2-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities, selectivities, and pharmacokinetic properties, making it a valuable compound for targeted research and development.

Properties

CAS No.

2639425-74-2

Molecular Formula

C9H10BrClFN

Molecular Weight

266.5

Purity

95

Origin of Product

United States

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